4-(Aminomethyl)-3-ethylbenzonitrile
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Overview
Description
4-(Aminomethyl)-3-ethylbenzonitrile is an organic compound with the molecular formula C10H12N2 It features a benzene ring substituted with an aminomethyl group at the 4-position and an ethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-3-ethylbenzonitrile typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by reduction and amination. The process begins with the acylation of ethylbenzene to introduce the nitrile group, followed by reduction to form the corresponding amine .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the nitrile group in the presence of a suitable catalyst, such as palladium on carbon, under controlled conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)-3-ethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-(Aminomethyl)-3-ethylbenzonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development is ongoing.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3-ethylbenzonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in enzyme-catalyzed reactions, affecting various biochemical pathways .
Comparison with Similar Compounds
4-(Aminomethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-(Aminomethyl)fluorescein: Contains a fluorescein moiety, used in fluorescent probes.
4-(2-Aminoethyl)benzenesulfonamide: Features a sulfonamide group, used in medicinal chemistry
Uniqueness: Its combination of an aminomethyl and ethyl group on the benzene ring makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
4-(aminomethyl)-3-ethylbenzonitrile |
InChI |
InChI=1S/C10H12N2/c1-2-9-5-8(6-11)3-4-10(9)7-12/h3-5H,2,7,12H2,1H3 |
InChI Key |
XQYUUMUWYVNZTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C#N)CN |
Origin of Product |
United States |
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